Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug‑likeness Solubility

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate (C₇H₁₀N₂O₄, MW 186.17) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing an ethyl ester at C‑5 and a methoxymethyl ether at C‑3. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a hydrolytically stable bioisostere of esters and amides.

Molecular Formula C7H10N2O4
Molecular Weight 186.167
CAS No. 1340316-97-3
Cat. No. B2587352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate
CAS1340316-97-3
Molecular FormulaC7H10N2O4
Molecular Weight186.167
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)COC
InChIInChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3
InChIKeyQKHYKAJPDPQILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1340316-97-3) – Procurement-Relevant Identity and Class Profile


Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate (C₇H₁₀N₂O₄, MW 186.17) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing an ethyl ester at C‑5 and a methoxymethyl ether at C‑3. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a hydrolytically stable bioisostere of esters and amides [1]. This specific substitution pattern furnishes a compound with four hydrogen-bond acceptors, a measured logP of 0.48, and commercial purities consistently ≥ 97 % . It is primarily sourced as a synthetic building block for the construction of bioactive molecules and functional materials.

Why Close Analogs of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate Cannot Be Assumed Interchangeable


Within the 1,2,4-oxadiazole‑5‑carboxylate series, even minor alterations at the 3‑position produce pronounced shifts in lipophilicity, hydrogen‑bonding capacity, reactivity, and hazard profile. The methoxymethyl substituent introduces an additional oxygen atom relative to simple alkyl congeners, raising the hydrogen‑bond acceptor count from three to four and shifting logP into a narrow window (≈ 0.48) that differs from both the less lipophilic methyl analog and the more lipophilic ethyl or chloromethyl variants [1][2]. Furthermore, the chloromethyl analog carries a corrosive hazard (H314) absent from the target compound, making the methoxymethyl derivative a safer synthetic handle for laboratory‑scale work [3]. These quantifiable divergences preclude ‘drop‑in’ replacement among analogs, justifying compound‑specific evaluation during procurement.

Quantitative Differentiators for Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate Versus Closest Analogs


Measured Lipophilicity Window: A logP of 0.48 Distinguishes the Methoxymethyl Analog from Alkyl and Chloromethyl Congeners

The target compound exhibits a measured logP of 0.476 (Fluorochem; ≈ 0.48). In contrast, the 3‑methyl analog carries a calculated logP of ~0.55‑0.71, the 3‑ethyl analog an ACD/LogP of 0.90 (ChemSpider), and the 3‑(chloromethyl) analog a calculated logP of 0.99 [1][2]. The addition of the methoxymethyl oxygen thus lowers logP relative to purely alkyl or chloromethyl substituents, placing the compound in a distinct lipophilicity pocket that better satisfies the rule‑of‑five space typically sought in early drug discovery.

Lipophilicity Drug‑likeness Solubility

Hydrogen‑Bond Acceptor Count: Four Acceptors Offer Differentiated Target‑Engagement Potential Over Three‑Acceptor Alkyl Analogs

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate possesses four hydrogen‑bond acceptors (two oxadiazole nitrogen atoms, one ester carbonyl oxygen, and one methoxymethyl ether oxygen) . The 3‑methyl analog (C₆H₈N₂O₃) and 3‑ethyl analog (C₇H₁₀N₂O₃) each have only three acceptors because they lack the ether oxygen. In the context of 1,2,4‑oxadiazoles acting as amide or ester bioisosteres, an additional H‑bond acceptor can enhance solubility and enable specific polar contacts that are impossible for fully alkyl‑substituted congeners [1].

Hydrogen bonding Target engagement Solvation

Safety Profile Differentiation: Methoxymethyl Analog Avoids the Corrosive Hazard (H314) of the Chloromethyl Congener

The target compound is classified as harmful/irritant under CLP (H302‑Harmful if swallowed; H315‑Causes skin irritation; H319‑Causes serious eye irritation; H335‑May cause respiratory irritation) [1]. In sharp contrast, ethyl 3‑(chloromethyl)-1,2,4‑oxadiazole‑5‑carboxylate bears the hazard statement H314 (Causes severe skin burns and eye damage) . The corrosive nature of the chloromethyl analog demands specialized handling equipment, fume‑hood use, and corrosive‑resistant storage, elevating operational cost and risk. The methoxymethyl derivative eliminates this severe hazard, enabling safer benchtop processing without sacrificing the 3‑position as a functional handle.

Hazard classification Lab safety Procurement risk

Commercial Purity Consistency: 97‑98 % Purity Reduces Impurity‑Mediated Synthetic Risk Relative to 95 % Alkyl Analogs

Multiple independent suppliers provide the target compound at 97 % (AKSci) or 98 % (Fluorochem) minimum purity . By comparison, ethyl 3‑ethyl‑1,2,4‑oxadiazole‑5‑carboxylate is frequently offered at 95 % minimum purity . A 2‑3 % purity advantage translates to lower batch‑to‑batch variability and reduced side‑product formation in downstream reactions, which is particularly relevant in parallel synthesis or library production where small impurities can drastically affect biological assay outcomes.

Purity Reproducibility Synthetic yield

Application Scenarios Directly Supported by the Quantitative Differentiation of Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate


Fragment‑Based Lead Generation Requiring a Bioisosteric Ester Scaffold with Moderate Lipophilicity

Fragment libraries demand building blocks with logP < 2.0 and multiple hydrogen‑bonding vectors. With a measured logP of 0.48 and four H‑bond acceptors, ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate sits in an ideal property space for fragment growth while retaining the 1,2,4‑oxadiazole core’s bioisosteric relationship to ester and amide pharmacophores . The methoxymethyl group further supplies an ether oxygen that can engage polar protein sub‑sites, a feature absent in the more lipophilic 3‑ethyl analog (logP 0.90). This compound should be prioritized when the screening collection requires a balanced, low‑molecular‑weight oxadiazole fragment that can be elaborated via the ethyl ester handle.

Medicinal Chemistry Building Block Where Dual Orthogonal Functionalization Is Required

The combination of an ethyl ester at C‑5 (amenable to hydrolysis, amidation, or reduction) and a methoxymethyl ether at C‑3 (cleavable to hydroxymethyl under acidic or Lewis‑acidic conditions) constitutes a dual‑handle architecture that simple alkyl‑substituted analogs cannot provide . This orthogonality allows sequential derivatization of two vectors from a single core, reducing the number of synthetic steps needed for library construction. Research teams pursuing structure‑activity relationship campaigns should select this compound when the synthetic plan requires differentiated functional‑group manipulation at both the 3‑ and 5‑positions.

Academic or High‑Throughput Laboratories Seeking a Safer, Non‑Corrosive Oxadiazole Intermediate

For institutions with limited fume‑hood capacity or where multiple researchers share common synthesis space, the absence of a corrosive hazard (H314) is a quantifiable safety improvement over the structurally analogous chloromethyl oxadiazole . The target compound’s irritant‑only classification (H302/H315/H319/H335) permits standard personal protective equipment and benchtop handling protocols, lowering institutional overhead and reducing the likelihood of safety‑incident‑related work stoppages. Procurement policies that prioritize less‑hazardous alternatives without sacrificing synthetic utility should explicitly favor the methoxymethyl derivative over the chloromethyl congener.

Scale‑Up and Parallel Synthesis Where High and Consistent Purity Directly Affects Process Reproducibility

Commercial availability at 97‑98 % purity from multiple independent sources reduces the risk of batch‑dependent variability that plagues lower‑purity (e.g., 95 %) analogs . In parallel chemistry or initial scale‑up experiments, this purity differential minimizes side‑product formation, simplifies chromatographic purification, and improves inter‑batch reproducibility of biological assay data. Laboratory procurement protocols should therefore set the 97 % minimum purity specification as a selection threshold, a criterion that the methoxymethyl‑substituted compound meets while several close alkyl analogs do not.

Quote Request

Request a Quote for Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.